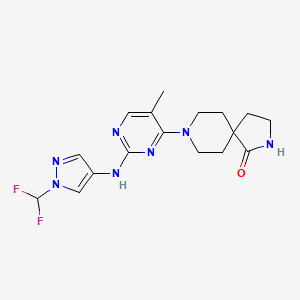![molecular formula C19H18ClN5O3 B12424468 N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide CAS No. 872113-12-7](/img/structure/B12424468.png)
N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCMDC-125457 is a chemical compound known for its potent ability to induce calcium redistribution while minimally inhibiting heme crystallization. It has shown high efficacy when used in combination with artesunate against artemisinin-resistant ring-stage parasites .
Preparation Methods
The synthetic routes and reaction conditions for TCMDC-125457 are not extensively detailed in the available literature. it is known that the compound is synthesized and handled under controlled conditions to ensure its stability and efficacy . Industrial production methods are likely to involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Chemical Reactions Analysis
TCMDC-125457 undergoes various chemical reactions, primarily focusing on its ability to induce calcium redistribution. The compound is effective in disrupting calcium dynamics within cells, which is crucial for its antimalarial activity . Common reagents and conditions used in these reactions include calcium ionophores and other agents that modulate intracellular calcium levels. The major products formed from these reactions are typically related to the disruption of calcium homeostasis and the subsequent cellular effects .
Scientific Research Applications
TCMDC-125457 has significant scientific research applications, particularly in the field of antimalarial drug development. It has been identified as a potent disruptor of malaria parasite calcium dynamics, making it a valuable tool for studying the mechanisms of parasite resistance and developing new therapeutic strategies . Additionally, its ability to induce calcium redistribution without significantly inhibiting heme crystallization makes it a promising candidate for combination therapies with other antimalarial drugs .
Mechanism of Action
The mechanism of action of TCMDC-125457 involves the disruption of calcium homeostasis within malaria parasites. This disruption leads to compromised digestive vacuole membrane integrity and the release of its contents, resulting in programmed cell death-like features characterized by loss of mitochondrial membrane potential and DNA degradation . The compound targets specific molecular pathways involved in calcium dynamics, making it highly effective against artemisinin-resistant parasites .
Comparison with Similar Compounds
TCMDC-125457 is unique in its ability to induce calcium redistribution while minimally inhibiting heme crystallization. Similar compounds include TCMDC-136230 and TCMDC-125431, which also exhibit potent calcium redistribution properties but differ in their specific molecular targets and efficacy . The uniqueness of TCMDC-125457 lies in its high efficacy when used in combination with artesunate, making it a valuable addition to the arsenal of antimalarial drugs .
Properties
CAS No. |
872113-12-7 |
|---|---|
Molecular Formula |
C19H18ClN5O3 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-methyl-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClN5O3/c1-24(12-18(26)22-15-10-13(20)8-9-17(15)28-2)19(27)16-11-21-25(23-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,26) |
InChI Key |
RHRZUZMCICRKJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


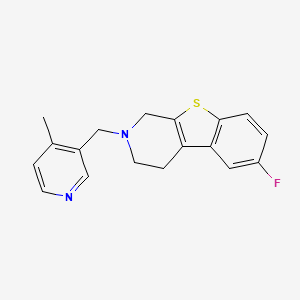
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
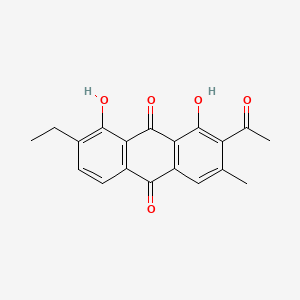

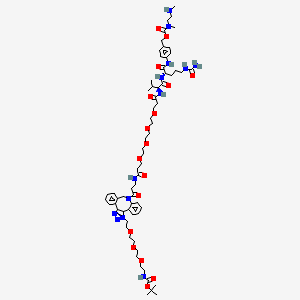
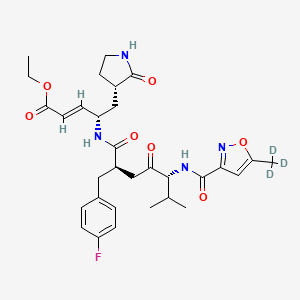
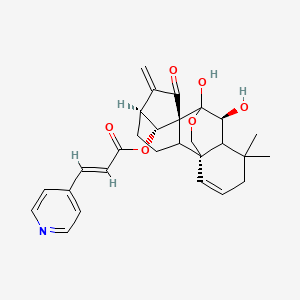
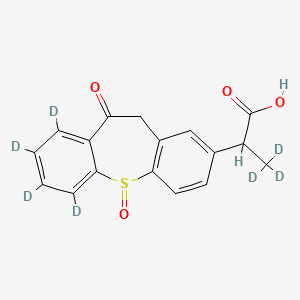
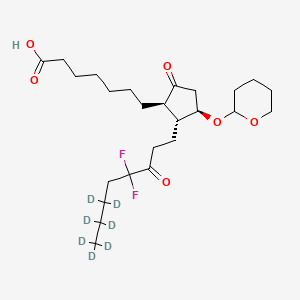
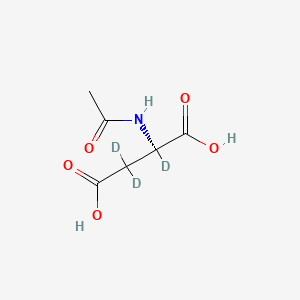
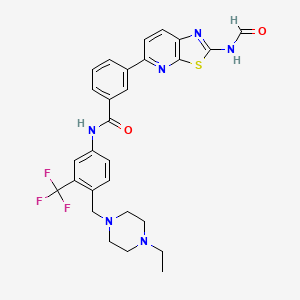
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
